1-(4-Methoxyphenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea
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Overview
Description
1-(4-Methoxyphenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of 4-methoxyphenyl isocyanate with 5-(phenethylthio)-1,3,4-thiadiazole-2-amine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Agricultural Chemistry: It is explored as a potential pesticide or herbicide due to its ability to interfere with the growth of certain plant pathogens.
Material Science: It is investigated for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes such as tyrosine kinases, which play a role in cell signaling and cancer cell proliferation. The compound may also interact with other proteins or receptors, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)thiourea: Similar structure but with a thiourea group instead of a urea group.
1-(4-Methoxyphenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)carbamate: Similar structure but with a carbamate group instead of a urea group.
Uniqueness
1-(4-Methoxyphenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[5-(2-phenylethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S2/c1-24-15-9-7-14(8-10-15)19-16(23)20-17-21-22-18(26-17)25-12-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H2,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCCICIAIHBDSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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